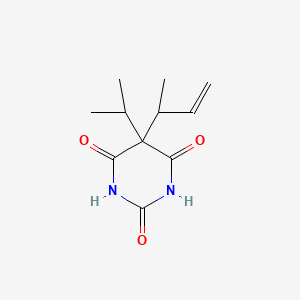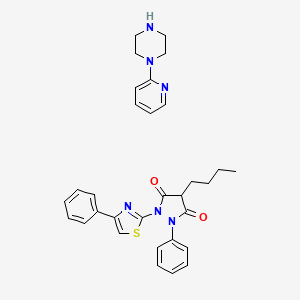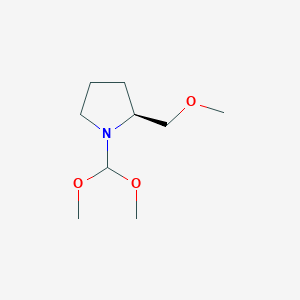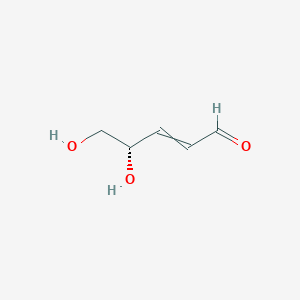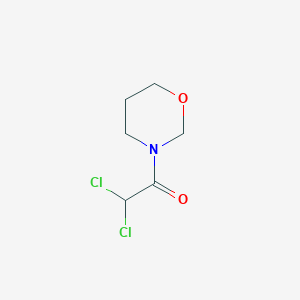
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one is a chemical compound with a unique structure that includes both dichloro and oxazinan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichloroacetyl chloride with 1,3-oxazinan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The oxazinan ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanones, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The dichloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The oxazinan ring may also interact with biological receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one: Known for its unique combination of dichloro and oxazinan groups.
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one: Similar structure but with an oxazolidin ring instead of oxazinan.
2,2-Dichloro-1-(1,3-thiazinan-3-yl)ethan-1-one: Contains a thiazinan ring, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Eigenschaften
CAS-Nummer |
71526-29-9 |
|---|---|
Molekularformel |
C6H9Cl2NO2 |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
2,2-dichloro-1-(1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c7-5(8)6(10)9-2-1-3-11-4-9/h5H,1-4H2 |
InChI-Schlüssel |
AMFAQIWXZBNCDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(COC1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
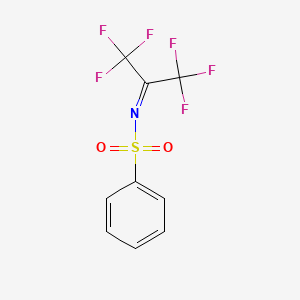
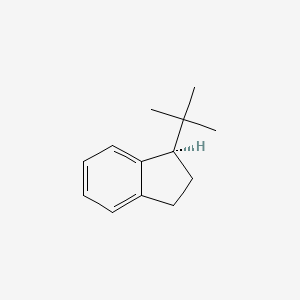
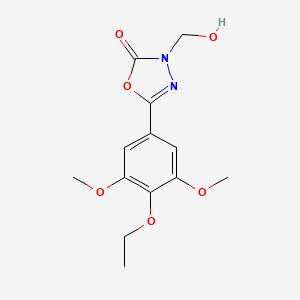
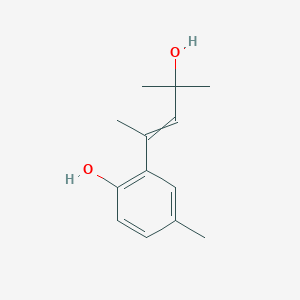
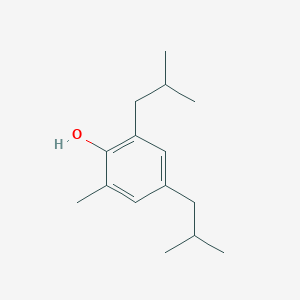

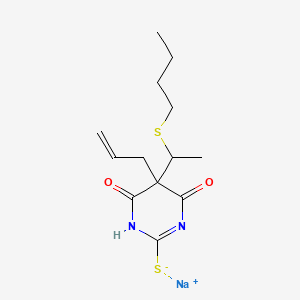
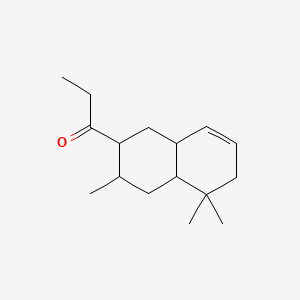
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
